7,16-Dihexyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
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Overview
Description
7,16-Dihexyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a crown ether, a type of macrocyclic compound known for its ability to form stable complexes with various cations. Crown ethers are widely used in chemistry due to their unique ability to selectively bind certain ions, making them valuable in various applications, including catalysis, ion transport, and separation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Dihexyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of dihexylamine with a suitable precursor, such as 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and yield of the compound, ensuring consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7,16-Dihexyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions carried out under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
7,16-Dihexyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions. It is also employed in catalysis and ion transport studies.
Biology: Investigated for its potential use in biological systems, including as a carrier for drug delivery and in the study of ion channels.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: Utilized in separation processes, including the extraction and purification of specific ions from mixtures.
Mechanism of Action
The mechanism of action of 7,16-Dihexyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves its ability to form stable complexes with cations. The compound’s crown ether structure allows it to selectively bind certain ions, facilitating their transport or separation. The molecular targets and pathways involved depend on the specific application, such as ion transport in biological systems or catalysis in chemical reactions.
Comparison with Similar Compounds
7,16-Dihexyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can be compared with other crown ethers and macrocyclic compounds:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A similar crown ether with a different substitution pattern, used in similar applications.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Another crown ether with benzyl groups, used in the modification of electrodes and as an ionophore.
1,10-Diaza-18-crown-6: A well-known crown ether with a similar structure, widely used in ion complexation and transport studies.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique properties and selectivity in its applications.
Properties
CAS No. |
105400-00-8 |
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Molecular Formula |
C24H50N2O4 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
7,16-dihexyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C24H50N2O4/c1-3-5-7-9-11-25-13-17-27-21-23-29-19-15-26(12-10-8-6-4-2)16-20-30-24-22-28-18-14-25/h3-24H2,1-2H3 |
InChI Key |
CPKQBPSEQGODOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCC |
Origin of Product |
United States |
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